Montelukast dicyclohexylamine (CAS 577953-88-9) is a highly crystalline, thermodynamically stable amine salt of the leukotriene receptor antagonist montelukast. In industrial and analytical procurement, it is primarily sourced as a critical purification intermediate for the synthesis of pharmaceutical-grade montelukast sodium and as a highly stable European Pharmacopoeia (EP) reference standard . Unlike the amorphous sodium salt or the highly reactive free acid, the dicyclohexylamine (DCHA) salt readily crystallizes into distinct polymorphs, allowing for the efficient purging of synthesis byproducts [1]. This makes it an indispensable precursor for chemical manufacturers aiming to meet strict USP/EP purity specifications, particularly concerning isomeric and oxidative impurities.
Attempting to bypass the dicyclohexylamine intermediate by directly converting crude montelukast free acid to montelukast sodium routinely fails to meet pharmaceutical purity standards[1]. Montelukast free acid is chemically unstable, highly sensitive to light (which triggers trans-to-cis photoisomerization), and prone to oxidation into montelukast sulfoxide [2]. Direct basification to the sodium salt carries these styrenic and oxidative impurities into the final product, often exceeding the strict <0.1 wt-% USP limit for the cis-isomer [2]. By contrast, isolating the intermediate as a DCHA salt leverages its robust crystallization thermodynamics to selectively reject these impurities, ensuring that the subsequent conversion to the sodium salt yields a highly pure, compliant product without requiring complex chromatographic separations [1].
Process chemistry validations demonstrate that converting crude montelukast free acid into the dicyclohexylamine salt achieves an isolated yield of over 94%, while simultaneously reducing individual impurities to less than 0.03% [1]. In contrast, direct isolation methods for the free acid or direct sodium salt formation suffer from poor mass recovery and fail to adequately purge the cis-isomer and sulfoxide degradation products[2]. The DCHA salt's robust crystallization kinetics provide a highly efficient, non-chromatographic purification step that is essential for commercial scale-up.
| Evidence Dimension | Intermediate isolation yield and single-impurity limit |
| Target Compound Data | Montelukast DCHA salt: >94% yield with single impurities <0.03% |
| Comparator Or Baseline | Direct free acid / crude sodium salt isolation: Lower yield with retained impurities often >0.1% |
| Quantified Difference | DCHA salt formation ensures >94% recovery while reducing critical impurities below the 0.1% USP threshold. |
| Conditions | Crystallization from crude montelukast reaction mixtures at 10-30°C. |
Procuring the DCHA salt or utilizing it as an intermediate guarantees high-yield purification, eliminating the need for costly downstream chromatographic steps to meet API specifications.
Montelukast sodium and its free acid are highly susceptible to photoisomerization, where the active trans-isomer rapidly converts to the inactive cis-form upon exposure to light, a process that must be strictly controlled to keep the cis-impurity below 0.1 wt-% [1]. The dicyclohexylamine salt provides a stable, crystalline matrix that significantly retards this photoisomerization and resists oxidative degradation to montelukast sulfoxide during storage and handling[2]. This documented stability makes the DCHA salt the standard form for bulk storage and transport before final conversion to the API.
| Evidence Dimension | Resistance to trans-to-cis photoisomerization and oxidation |
| Target Compound Data | Montelukast DCHA salt: High crystalline stability, preserving the trans-isomer configuration. |
| Comparator Or Baseline | Montelukast free acid / amorphous sodium salt: Rapid degradation and trans-to-cis conversion under light exposure. |
| Quantified Difference | DCHA salt crystallization successfully arrests degradation, maintaining the cis-isomer strictly below the 0.1 wt-% regulatory limit. |
| Conditions | Ambient handling and storage prior to final API conversion. |
Buyers requiring stable bulk intermediates or analytical standards must select the DCHA salt to prevent costly batch losses due to light-induced degradation.
Due to its defined stoichiometry and documented solid-state stability, Montelukast dicyclohexylamine is officially designated as a primary reference standard by the European Pharmacopoeia (EP) . While montelukast sodium is the active ingredient in formulations, its hygroscopic and amorphous tendencies make it less reliable for precise analytical calibrations . The DCHA salt (typically >98-99.9% purity) provides reproducible chromatographic retention times and precise mass quantification required for routine QA/QC testing of montelukast bulk drugs and finished dosage forms .
| Evidence Dimension | Analytical standard reliability and solid-state stability |
| Target Compound Data | Montelukast DCHA: Highly crystalline, non-hygroscopic, EP-certified primary standard. |
| Comparator Or Baseline | Montelukast sodium: Hygroscopic, prone to amorphous transitions and degradation. |
| Quantified Difference | DCHA salt ensures >98-99.9% stable purity for baseline calibration, outperforming the sodium salt in long-term analytical reproducibility. |
| Conditions | Laboratory QA/QC calibration and HPLC standard preparation. |
Analytical laboratories must procure the DCHA salt rather than the API itself to ensure accurate, reproducible, and pharmacopoeia-compliant assay results.
Montelukast DCHA is the primary intermediate for the commercial-scale synthesis of Montelukast sodium. By incorporating the DCHA salt crystallization step, manufacturers can efficiently purge styrenic impurities, the cis-isomer, and sulfoxide byproducts, ensuring the final API meets stringent USP/EP specifications (<0.1% cis-isomer) without relying on expensive simulated moving bed (SMB) chromatography [1].
Because of its exceptional solid-state stability and resistance to photoisomerization compared to the free acid or sodium salt, the DCHA salt is utilized as a primary analytical reference standard. It is essential for calibrating HPLC equipment, validating impurity profiles, and conducting routine batch release testing in pharmaceutical laboratories.
For research groups developing novel leukotriene receptor antagonists or optimizing downstream purification workflows, Montelukast DCHA serves as a benchmark compound. Its well-characterized polymorphic behavior provides a reliable model system for studying amine-salt-based impurity rejection and thermodynamic stability in complex pharmaceutical syntheses [1].
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